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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine

Cat. No.: B029434

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel
antiviral agents derived from the 1-(4-cyanophenyl)guanidine scaffold. The focus is on
derivatives that show promise as inhibitors of viral replication, particularly against Human
Immunodeficiency Virus Type 1 (HIV-1). These compounds are analogues of the
diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTISs),
which includes the FDA-approved drug Rilpivirine.

Introduction

The 1-(4-cyanophenyl)guanidine moiety is a key structural feature in a number of potent
antiviral compounds. Its ability to form critical hydrogen bonds and participate in various non-
covalent interactions within the active sites of viral enzymes makes it a valuable scaffold for
drug design. This document outlines the synthesis, characterization, and antiviral evaluation of
novel derivatives based on this core structure, providing researchers with the necessary
information to explore this promising class of compounds further.

Quantitative Data Summary

The antiviral activity and cytotoxicity of a series of novel 1-(4-cyanophenyl)guanidine
derivatives, specifically diarylpyrimidine analogues, were evaluated against wild-type HIV-1 and
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clinically relevant mutant strains. The 50% effective concentration (EC50), which is the

concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic

concentration (CC50), the concentration that causes a 50% reduction in cell viability, are

summarized in the tables below. The therapeutic index (TI), calculated as the ratio of CC50 to

EC50, is also provided as a measure of the compound's selectivity.

Table 1: Antiviral Activity and Cytotoxicity of Novel Diarylpyrimidine Analogues against Wild-

Type HIV-1[1][2]

Compound R1- R2- Therapeutic
ID substitution  substitution ECS0 (nM) CCS0 (M) Index (TI)

1 (Rilpivirine)  H H 0.4 +0.02 10+ 0.6 25,000

6 NO2 H 0.5+0.03 >25 >50,000

7 NH2 H 0.4 £0.02 >25 >62,500

11 H H 0.2+0.01 18+1.2 90,000

16 H H 0.3+£0.02 15+ 0.9 50,000

20 H H 0.8 £0.05 20x0.1 2,500

26 H H 0.3+0.02 >25 >83,333

Table 2: Antiviral Activity of Selected Analogues against NNRTI-Resistant HIV-1 Mutants[1]

Compound  WT EC50 K103N Y181C Y188L EC50 E138K

ID (nM) EC50 (nM) EC50 (nM) (nM) EC50 (nM)
1 (Rilpivirine) 0.4 £0.02 0.7 £0.04 1.1+£0.07 23x0.2 0.6 £ 0.03
6 0.5+0.03 1.0 £ 0.06 1.8+0.1 6.8+0.5 0.9+£0.05
7 0.4 £0.02 0.8 £0.05 1.3+0.08 2301 0.7 £0.04
11 0.2+0.01 0.4 +0.02 0.6 +£0.04 1.2+0.08 0.3+0.02
16 0.3+0.02 0.6 £0.03 0.9+0.05 1.8+0.1 0.5+0.03
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Mechanism of Action: Inhibition of HIV-1 Reverse
Transcriptase

The primary mechanism of action for these 1-(4-cyanophenyl)guanidine-based
diarylpyrimidine derivatives is the non-competitive inhibition of the HIV-1 reverse transcriptase
(RT) enzyme.[3][4][5] These compounds bind to a hydrophobic pocket, known as the non-
nucleoside inhibitor binding pocket (NNIBP), located approximately 10 A from the catalytic site
of the enzyme.[6] This binding induces a conformational change in the enzyme, which
allosterically inhibits its DNA polymerase activity, thereby preventing the conversion of the viral
RNA genome into double-stranded DNA. This process is a critical step in the HIV-1 replication
cycle.
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Mechanism of action for 1-(4-cyanophenyl)guanidine derivatives.
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Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel 1-(4-
cyanophenyl)guanidine derivatives.

General Synthetic Workflow

The synthesis of novel diarylpyrimidine analogues typically involves a multi-step process. The
general workflow for synthesizing these compounds, starting from 1-(4-
cyanophenyl)guanidine, is outlined below. This process often involves the construction of the
central pyrimidine ring followed by the introduction of various substituents to explore structure-
activity relationships (SAR).

FRZRS Iy gt Cvclocondensation gyl pyrimigine Ring Formation |—— of R1,R2) imi Purif haracterization (NMR, MS, etc.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b029434#developing-
novel-antivirals-from-1-4-cyanophenyl-guanidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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